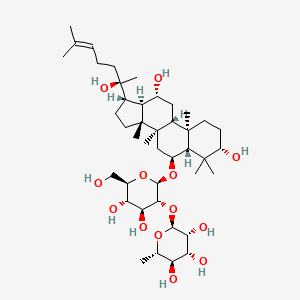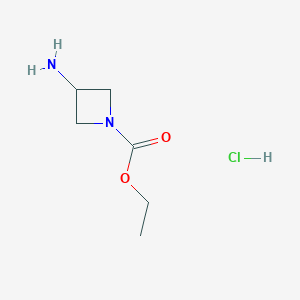
Clorhidrato de 7-Etoxi-2,3-dihidro-1,4-benzodioxina-6-amina
Descripción general
Descripción
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₃·HCl and a molecular weight of 231.68 g/mol
Aplicaciones Científicas De Investigación
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate the effects of benzodioxin derivatives on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This involves the ethoxylation of the amine group using ethyl iodide in the presence of a base such as potassium carbonate.
Starting from 1,4-benzodioxin-6-amine: This involves the reduction of the benzodioxin ring followed by ethoxylation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the following steps:
Preparation of the starting material: The starting material, such as 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, is prepared through known synthetic routes.
Ethoxylation: The amine group is ethoxylated using ethyl iodide in the presence of a base.
Purification: The resulting product is purified to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Oxidized derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-one.
Reduction: Reduced derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine.
Substitution: Substituted derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-chloride.
Mecanismo De Acción
The mechanism by which 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: This compound lacks the ethoxy group and has different chemical properties.
1,4-Benzodioxin-6-amine: This compound has a different substitution pattern and may exhibit different biological activities.
7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-amine: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
6-ethoxy-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-12-8-6-10-9(5-7(8)11)13-3-4-14-10;/h5-6H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLOHKOZOGWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1N)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B1448424.png)











![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)
![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
